molecular formula C10H18O3 B1325305 7,7-Dimethyl-6-oxooctanoic acid CAS No. 56721-58-5

7,7-Dimethyl-6-oxooctanoic acid

Cat. No.: B1325305
CAS No.: 56721-58-5
M. Wt: 186.25 g/mol
InChI Key: ZHJHGTLWVOXQFF-UHFFFAOYSA-N
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Description

7,7-Dimethyl-6-oxooctanoic acid is a synthetic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol It is a ketone derivative of octanoic acid, characterized by the presence of a ketone group at the sixth carbon and two methyl groups at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,7-Dimethyl-6-oxooctanoic acid can be synthesized via ozonolytic cleavage of 1-alkylcycloalkenes in a mixture of methylene chloride and acetic acid, followed by oxidation of peroxide ozonolysis products with 30% hydrogen peroxide and selenium dioxide . This method leverages the reactivity of the ketone and carboxylic acid functionalities to achieve high selectivity in synthetic transformations.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the ozonolytic synthesis approach mentioned above can be scaled up for industrial applications, given the availability of the necessary reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-6-oxooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both ketone and carboxylic acid groups allows for diverse reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to further oxidize the ketone group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, forming esters or amides.

Major Products:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or diketones.

    Reduction: Reduction typically yields secondary alcohols.

    Substitution: Esterification or amidation reactions produce esters or amides, respectively.

Scientific Research Applications

7,7-Dimethyl-6-oxooctanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-6-oxooctanoic acid involves its interaction with molecular targets through its ketone and carboxylic acid groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 7-Oxooctanoic acid
  • 5-Oxooctanoic acid
  • 4-Oxooctanoic acid
  • 8-Chloro-2-oxooctanoic acid

Uniqueness: 7,7-Dimethyl-6-oxooctanoic acid is unique due to the presence of two methyl groups at the seventh carbon, which influences its steric and electronic properties.

Properties

IUPAC Name

7,7-dimethyl-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,3)8(11)6-4-5-7-9(12)13/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJHGTLWVOXQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645367
Record name 7,7-Dimethyl-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56721-58-5
Record name 7,7-Dimethyl-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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